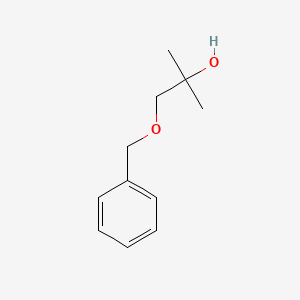

1-(Benzyloxy)-2-methylpropan-2-ol

Description

Chemical Significance of Benzyloxy Ethers in Advanced Synthetic Strategies

Benzyl (B1604629) ethers are widely employed as protecting groups for hydroxyl functionalities in the synthesis of complex organic molecules. fiveable.me Their popularity is attributed to their ease of introduction, typically through the Williamson ether synthesis, and their stability under a wide range of reaction conditions, including acidic and basic environments. organic-chemistry.org The benzyl group can be readily removed via palladium-catalyzed hydrogenation, a process that is often chemoselective and affords the deprotected alcohol in high yield. organic-chemistry.org

The reactivity of benzylic ethers is enhanced by the adjacent benzene (B151609) ring, which can stabilize a developing positive charge during cleavage reactions. fiveable.me This property makes them particularly susceptible to acid-catalyzed cleavage, providing an alternative deprotection strategy. fiveable.me Furthermore, novel reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for the benzylation of alcohols under neutral conditions, expanding the scope of their application to sensitive substrates. beilstein-journals.orgnih.govsemanticscholar.org

Evolution of Research on 2-Methylpropan-2-ol Derivatives

2-Methylpropan-2-ol, also known as tert-butanol, is the simplest tertiary alcohol and serves as a foundational building block in organic synthesis. chemistry-online.com Its derivatives are utilized in a variety of applications, including as solvents, fuel additives, and intermediates in the production of other chemicals. chemistry-online.com

Research into 2-methylpropan-2-ol derivatives has led to the development of various synthetic methodologies. For instance, it can be produced commercially from isobutane (B21531) or through the catalytic hydration of isobutylene (B52900). chemistry-online.com Laboratory-scale syntheses often involve the Grignard reaction between methyl magnesium chloride and acetone (B3395972). chemistry-online.com The exploration of its derivatives continues to yield compounds with diverse and valuable chemical properties.

Research Landscape and Focus on 1-(Benzyloxy)-2-methylpropan-2-ol

Within the broader class of benzyloxy-substituted propanols, this compound has emerged as a compound of interest. Its structure, featuring a benzyloxy group attached to a neopentyl-like framework, imparts unique steric and electronic properties. This specific substitution pattern influences its reactivity and potential applications.

The IUPAC name for this compound is this compound, and it has the chemical formula C₁₁H₁₆O₂. achemblock.com Research efforts are often directed at its synthesis and its utilization as an intermediate in the preparation of more complex molecules. It is recognized as a valuable building block in various research applications, including chemistry, biology, and medicine.

Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 91968-72-8 | C₁₁H₁₆O₂ | 180.25 |

| (S)-(+)-1-Benzyloxy-2-propanol | 85483-97-2 | C₁₀H₁₄O₂ | 166.22 |

| (R)-(-)-1-Benzyloxy-2-propanol | 89401-28-5 | C₁₀H₁₄O₂ | 166.22 |

| 2-Methylpropan-2-ol | 75-65-0 | C₄H₁₀O | 74.12 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGALCZPIXXLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543851 | |

| Record name | 1-(Benzyloxy)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91968-72-8 | |

| Record name | 1-(Benzyloxy)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyloxy 2 Methylpropan 2 Ol and Analogues

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of benzyloxypropanol structures relies on precise control over the formation of new stereocenters. This is achieved through various enantioselective and diastereoselective strategies.

Strategies for Stereocontrol in Benzyloxypropanol Architectures

Achieving stereocontrol in benzyloxypropanol architectures is a central challenge in their synthesis. The temporary incorporation of a stereogenic group, known as a chiral auxiliary, is a primary strategy to guide the stereochemical outcome of reactions. wikipedia.org This auxiliary introduces a chiral environment, influencing the facial selectivity of bond formation and leading to the desired diastereomer. wikipedia.org

Different chiral auxiliaries, many derived from inexpensive natural sources like terpenes or amino acids, can be employed to access different stereoisomers. wikipedia.orgresearchgate.net For instance, camphor-derived auxiliaries have been used effectively in diastereoselective alkylation reactions to produce enantiopure alcohols. researchgate.net The choice of auxiliary and reaction conditions, such as the solvent and Lewis acid used, are critical factors that dictate the stereochemical course of the reaction, allowing for the selective synthesis of syn or anti-diastereomers. researchgate.net This control is crucial for building complex molecules where multiple stereocenters must be set with precision.

Asymmetric Aldol (B89426) Reactions in Fragment Construction

Asymmetric aldol reactions are a cornerstone for constructing carbon-carbon bonds with high stereocontrol and are particularly valuable for building the β-hydroxy carbonyl fragments that are precursors to benzyloxypropanol architectures. nih.gov These reactions unite two carbonyl-containing fragments, creating up to two new stereocenters simultaneously. nih.gov

In the context of synthesizing complex chiral molecules, the aldol reaction is a key step for creating essential building blocks. researchgate.net For example, chiral oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct the stereochemical outcome of aldol reactions. wikipedia.orgresearchgate.net By forming a (Z)-enolate with the aid of a Lewis acid like dibutylboron triflate, the auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. wikipedia.org This process results in the formation of syn-aldol products with very high diastereoselectivity. researchgate.net More recent developments have also enabled access to the anti-aldol products using the same auxiliaries but with different catalysts, such as magnesium salts. researchgate.net This versatility makes the asymmetric aldol reaction a powerful tool for generating specific stereoisomeric fragments that can be further elaborated into the target benzyloxypropanol analogues.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are organic compounds that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This approach is one of the most reliable and widely practiced methods for asymmetric synthesis. researchgate.net

A variety of chiral auxiliaries have been developed, with some of the most common being Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.org These auxiliaries are typically attached to a carboxylic acid derivative to form an amide or ester. The steric bulk of the auxiliary effectively blocks one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. researchgate.net

For instance, in asymmetric alkylation, deprotonation of an N-acyl oxazolidinone generates an enolate that can react with an alkyl halide. The stereochemical outcome is dictated by the structure of the auxiliary. Subsequent removal of the auxiliary by hydrolysis or reduction yields a chiral carboxylic acid or alcohol, respectively. researchgate.net This methodology provides a robust and predictable way to introduce chirality and is fundamental to the synthesis of enantiomerically pure building blocks for more complex targets.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity for syn-aldol products. wikipedia.orgresearchgate.net |

| Oppolzer's Camphorsultam | Asymmetric Alkylations, Diels-Alder Reactions | Derived from camphor, provides high steric hindrance. wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide; product is easily cleaved to the chiral ketone. wikipedia.org |

| 8-phenylmenthol | Asymmetric Synthesis | One of the earliest auxiliaries, introduced by E.J. Corey. wikipedia.org |

Protective Group Strategies for Hydroxyl Functionality

The hydroxyl group is reactive under a wide range of conditions, often necessitating protection during multi-step syntheses. The benzyl (B1604629) ether is a commonly employed protecting group due to its stability and the various methods available for its selective introduction and removal. nih.gov

O-Benzylation Techniques

The formation of a benzyl ether, or O-benzylation, is a standard method for protecting alcohols. Several techniques exist, allowing for adaptation to the specific substrate and its functional group tolerance.

The Williamson ether synthesis is a classic and widely used method. It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by an SN2 reaction with benzyl bromide or benzyl chloride. nih.govorganic-chemistry.orgyoutube.com This method is highly effective but requires basic conditions that may not be suitable for sensitive substrates. organic-chemistry.org

For molecules that are unstable in the presence of strong bases, alternative methods are employed. The use of benzyl trichloroacetimidate in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) allows for benzylation under acidic conditions. organic-chemistry.org

To achieve benzylation under neutral conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed. organic-chemistry.orgsigmaaldrich.com This reagent can protect a variety of primary, secondary, and tertiary alcohols without the need for strong acids or bases, preserving stereocenters from epimerization. sigmaaldrich.com Another approach involves using 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) with an acid catalyst, which offers high atom economy. organic-chemistry.org

When selectivity is required, such as protecting one hydroxyl group in a diol, milder bases like silver oxide (Ag₂O) can be used with benzyl bromide to favor mono-protection of the more accessible alcohol. organic-chemistry.org

Table 2: Comparison of O-Benzylation Methods

| Reagent(s) | Conditions | Advantages | Limitations |

|---|---|---|---|

| NaH, Benzyl Bromide/Chloride | Basic | High yield, widely used. nih.govorganic-chemistry.org | Not suitable for base-sensitive substrates. organic-chemistry.org |

| Benzyl Trichloroacetimidate, Acid Catalyst | Acidic | Suitable for base-sensitive substrates. organic-chemistry.org | Requires tolerance to acidic conditions. |

| 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Mild conditions, protects tertiary alcohols, avoids epimerization. organic-chemistry.orgsigmaaldrich.com | Reagent may be more expensive. |

| Ag₂O, Benzyl Bromide | Mildly Basic | Selective for more accessible alcohols in polyols. organic-chemistry.org | Stoichiometric use of silver salt. |

Selective Benzyl Ether Formation and Cleavage

The utility of the benzyl ether protecting group is significantly enhanced by the array of methods available for its selective cleavage, often in the presence of other protecting groups or sensitive functionality.

Formation: As mentioned, selective formation on one of several hydroxyl groups can be achieved. For example, using silver oxide (Ag₂O) as a mild base allows for the preferential benzylation of the primary hydroxyl group in a diol over a secondary one. organic-chemistry.org

Cleavage: The most common method for debenzylation is palladium-catalyzed hydrogenolysis . nih.govorganic-chemistry.org This reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, which cleaves the C-O bond to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This method is clean and high-yielding but is incompatible with functional groups that are also reduced by hydrogenation, such as alkenes or alkynes. organic-chemistry.org For such sensitive substrates, a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source to limit its availability. organic-chemistry.org

For molecules that cannot tolerate hydrogenation, other cleavage methods are available. Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effectively cleave benzyl ethers. organic-chemistry.org The BCl₃·SMe₂ complex is particularly useful as it operates under mild conditions and shows excellent chemoselectivity, leaving other protecting groups like silyl (B83357) ethers and esters intact. organic-chemistry.org

Substituted benzyl ethers offer additional cleavage options. For example, a p-methoxybenzyl (PMB) ether can be oxidatively cleaved with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under conditions that leave a standard benzyl ether untouched. organic-chemistry.org Recently, biocatalytic methods have also emerged, using enzyme cascades to achieve highly selective cleavage under very mild, aqueous conditions. acs.org

Core Structure Construction Approaches

The creation of the 1-(benzyloxy)-2-methylpropan-2-ol scaffold and related structures relies on strategic bond formations. Key approaches include the reduction of carboxylic acid derivatives to form the primary alcohol, the cyclization of amino alcohol precursors to yield important heterocycles like oxazolines, and the direct addition of amines to alkenes to forge sterically encumbered C-N bonds.

Reductive Transformations of Carboxylic Acid Precursors

A primary route to this compound involves the reduction of a corresponding carboxylic acid precursor, namely 2-(benzyloxy)-2-methylpropanoic acid. This transformation selectively reduces the carboxylic acid moiety to a primary alcohol while leaving the benzyl ether protecting group and the tertiary carbon center intact.

The synthesis of the required precursor, 2-(benzyloxy)-2-methylpropanoic acid, can be achieved through the benzylation of a suitable hydroxy acid derivative. For instance, a synthetic route may start from an ester of 2-hydroxy-2-methylpropanoic acid. The hydroxyl group is protected as a benzyl ether using a benzyl halide (e.g., benzyl bromide) in the presence of a base. Subsequent hydrolysis of the ester group under basic or acidic conditions yields the target carboxylic acid. wikipedia.org

The crucial step is the reduction of the carboxylic acid to the primary alcohol. Carboxylic acids are less reactive towards reduction than aldehydes or ketones, necessitating the use of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. nih.govacs.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. acs.orgnih.gov

The mechanism involves the deprotonation of the acidic carboxylic proton by the hydride reagent, followed by the coordination of the aluminum species to the carboxylate oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion (H⁻). This process effectively occurs twice, transiently forming an aldehyde intermediate which is immediately reduced further to the primary alcohol. nih.gov It is critical to use an excess of the hydride reagent to account for the initial acid-base reaction. nih.gov

Table 1: Reagents for Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Typical Solvents | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reducing agent. Reduces a wide range of functional groups including esters, amides, and nitriles. nih.gov Requires anhydrous conditions and careful workup. |

| Borane (BH₃) complexes (e.g., BH₃·THF) | THF | More selective than LiAlH₄. Reduces carboxylic acids faster than ketones and does not typically reduce esters or amides. |

This reductive approach provides a reliable and high-yielding pathway to this compound, starting from readily available precursors.

Amidation and Cyclization Pathways to Related Heterocycles

Analogues of this compound, specifically the corresponding 1,2-amino alcohols, are valuable precursors for the synthesis of important heterocyclic compounds, most notably oxazolines. These heterocycles are prominent in asymmetric catalysis as chiral ligands and are present in various bioactive molecules. nih.govresearchgate.net The synthesis is a two-step process involving amidation followed by a dehydrative cyclization.

The key precursor is an amino alcohol analogue, such as 2-amino-1-(benzyloxy)-2-methylpropane. This compound can be synthesized from the parent alcohol via standard functional group interconversions. The first step towards the heterocycle is the amidation of this amino alcohol with a carboxylic acid or one of its activated derivatives (e.g., an acyl chloride or ester). nih.gov This reaction forms an N-(2-hydroxyalkyl)amide intermediate.

The subsequent and critical step is the intramolecular cyclization of the N-(2-hydroxyalkyl)amide to the oxazoline (B21484) ring. This is a dehydration reaction that can be promoted by a wide variety of reagents and conditions, which activate the hydroxyl group, turning it into a good leaving group. wikipedia.org

Common methods for this cyclization include:

Acid-Promoted Cyclization: Strong acids like trifluoromethanesulfonic acid (TfOH) can effectively promote the dehydrative cyclization, generating water as the only byproduct. wikipedia.org

Appel Reaction Conditions: A combination of triphenylphosphine (B44618) (PPh₃) and a halogenating agent like carbon tetrachloride (CCl₄) or iodine (I₂) can be used.

Burgess Reagent: This sulfamate-based reagent provides a mild and effective method for dehydration.

Other Dehydrating Agents: Reagents such as diethylaminosulfur trifluoride (DAST), phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂) are also employed, though they can be harsh and may not be compatible with all functional groups. wikipedia.orgresearchgate.net

The choice of cyclization method depends on the substrate's functional group tolerance and the desired reaction conditions. One-pot procedures, where the initial amidation is immediately followed by acid-promoted cyclization without isolating the amide intermediate, have also been developed, offering a more efficient workflow. wikipedia.org For example, a carboxylic acid and an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) can be coupled and cyclized in a single pot using a suitable coupling agent and TfOH. wikipedia.org

Table 2: Selected Reagents for Cyclization of N-(2-Hydroxyalkyl)amides to Oxazolines

| Reagent/Method | Conditions | Characteristics | Reference |

| Triflic Acid (TfOH) | 1,2-Dichloroethane (DCE), 80 °C | Efficient, good functional group tolerance, generates only water as a byproduct. | wikipedia.org |

| Boric Acid (Thermolysis) | Heat (240–260 °C) with CaO | Forms a boron ester intermediate which decomposes upon heating to the oxazoline. | nih.gov |

| DAST, Deoxo-Fluor | Dichloromethane (B109758) (DCM) | Mild and highly efficient reagents for cyclization. | acs.org |

| Zinc Chloride (ZnCl₂) | Refluxing Chlorobenzene | Catalyzes cyclization from nitriles and amino alcohols. Requires high temperatures. | researchgate.net |

These pathways allow for the conversion of the core benzyloxy-alcohol structure into more complex, functionally rich heterocyclic systems.

Hydroamination Methods for Sterically Hindered Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne), is a highly atom-economical method for synthesizing amines. wikipedia.org This approach is particularly valuable for constructing sterically hindered amines, which can be challenging to prepare using traditional alkylation or reductive amination methods. nih.gov The direct hydroamination of an alkene with a bulky amine, or the addition of ammonia (B1221849) to a sterically demanding alkene, can provide access to complex amine structures related to the target compound's framework.

The reaction generally requires a catalyst to overcome the kinetic barrier arising from the repulsion between the electron-rich amine and the alkene. wikipedia.org A wide range of catalysts have been developed, including:

Early Transition Metals: Complexes of zirconium and titanium are effective, particularly for intramolecular reactions. acs.orglibretexts.org For intermolecular reactions, they can catalyze the addition of primary amines to alkynes. acs.org

Late Transition Metals: Rhodium, iridium, and palladium complexes are widely used. wikipedia.orgacs.org Iridium catalysts, for example, have been developed for the intermolecular hydroamination of unactivated alkenes with amides and sulfonamides. acs.orgyoutube.com

Lanthanides and Alkali Metals: Rare-earth metals (e.g., samarium, lanthanum) and alkali metals (e.g., lithium) can catalyze these reactions, often via metal-amide intermediates. wikipedia.orgacs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for hydroamination. nih.govnih.gov This method often proceeds via aminium radical cation intermediates, which can add to alkenes with high regioselectivity. nih.govnih.gov These methods are particularly effective for achieving anti-Markovnikov addition, providing access to linear amine products from terminal alkenes. nih.govresearchgate.net

A significant challenge in intermolecular hydroamination is controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition). While many transition metal-catalyzed systems favor the branched Markovnikov product, significant progress has been made in developing catalysts and conditions that deliver the linear anti-Markovnikov product with high selectivity. nih.govnih.gov For instance, photocatalytic methods using an iridium catalyst and a hydrogen atom donor can achieve anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. nih.gov Another strategy involves the hydrozirconation of an alkene followed by reaction with an electrophilic nitrogen source, which provides exclusive anti-Markovnikov selectivity. nih.gov

The synthesis of sterically hindered amines, such as those containing a neopentyl-like backbone similar to the carbon skeleton of this compound, can be accomplished via these advanced hydroamination techniques. For example, the reaction of a bulky amine with an appropriate alkene, or the addition of an amine to a hindered alkene like tert-butylethylene, can be facilitated by these catalytic systems. nih.gov

Table 3: Comparison of Hydroamination Catalyst Types

| Catalyst Type | Common Metals | Typical Substrates | Key Features |

| Early Transition Metals | Zr, Ti | Alkynes, Aminoalkenes | Often used for intramolecular cyclizations. |

| Late Transition Metals | Rh, Ir, Pd, Au | Alkenes, Dienes, Alkynes | Broad substrate scope; regioselectivity can be tuned with ligands. wikipedia.orgnih.gov |

| Lanthanides | La, Sm, Lu | Aminoalkenes, Aminoalkynes | Highly active for intramolecular reactions. wikipedia.org |

| Photoredox Catalysts | Ir, Ru; Organic Dyes | Unactivated Alkenes | Proceeds via radical intermediates; excellent for anti-Markovnikov selectivity. nih.govnih.gov |

Chemical Transformations and Reaction Pathways of 1 Benzyloxy 2 Methylpropan 2 Ol Derivatives

Etherification Reactions

The formation of new ether linkages from derivatives of 1-(benzyloxy)-2-methylpropan-2-ol can be achieved through several synthetic strategies, leading to both symmetrical and nonsymmetrical products. These reactions typically involve the activation of the benzylic position or the direct coupling of alcohols.

Symmetrical ethers can be readily formed through the acid-catalyzed condensation of benzylic alcohols. tsijournals.comyoutube.com For instance, treating a benzylic alcohol with a catalytic amount of a protic or Lewis acid promotes dehydration to yield the corresponding dibenzyl ether. Prayssler acid has been shown to be a highly efficient and reusable heterogeneous catalyst for the etherification of various benzylic alcohols, affording high yields under mild conditions. tsijournals.com Similarly, iron(III) chloride in green solvents like propylene (B89431) carbonate catalyzes the homocoupling of benzylic alcohols to furnish symmetrical ethers in good yields. acs.org

The synthesis of nonsymmetrical ethers from two different alcohols presents a greater challenge due to the potential for forming a mixture of three products (two symmetrical and one unsymmetrical). rawdatalibrary.net The classic Williamson ether synthesis, involving the SN2 reaction of an alkoxide with an alkyl halide, is a cornerstone method for creating unsymmetrical ethers. libretexts.orgmasterorganicchemistry.combyjus.com In the context of a derivative of this compound, the parent alcohol could be deprotonated to form an alkoxide, which then reacts with a primary alkyl halide. Conversely, a halide derivative of the starting compound would react with a desired alkoxide. To favor substitution over the competing E2 elimination, primary alkyl halides are preferred. libretexts.orgmasterorganicchemistry.com

Direct cross-coupling of two different alcohols is an atom-economical approach to nonsymmetrical ethers. Methodologies using catalysts like sodium bisulfite have been developed for the selective dehydration of benzylic alcohols with aliphatic alcohols, producing only the unsymmetrical ether with no formation of symmetrical byproducts.

Modern catalytic methods offer highly selective and efficient pathways to ethers under mild conditions. Trifluoroacetic acid (TFA) has been employed as a catalyst for the cross-coupling of benzylic alcohols, which act as carbocation precursors, with various aliphatic alcohols serving as nucleophiles. nih.govresearchgate.net This method is robust, tolerates a wide range of functional groups, and produces water as the only byproduct. nih.gov The proposed mechanism involves the protonation of the benzylic alcohol by TFA, followed by the loss of water to form a stabilized benzylic carbocation, which is then trapped by the nucleophilic alcohol.

Other catalytic systems have also proven effective. Molecular iodine is a simple and cost-effective catalyst for the selective cross-coupling of benzylic alcohols with other alcohols to yield unsymmetrical ethers. rawdatalibrary.net Alkoxyhydrosilanes can mediate the cross-etherification between secondary benzylic alcohols and aliphatic alcohols, proceeding through a carbocation intermediate to give unsymmetrical dialkyl ethers in high yields. nih.govrsc.org

Table 1: Catalytic Systems for Etherification of Benzylic Alcohols

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Prayssler Acid (H₁₄NaP₅W₃₀O₁₁₀) | Benzylic Alcohols | Symmetrical | Heterogeneous, reusable, mild conditions. tsijournals.com |

| Iron(III) Chloride (FeCl₃) | Benzylic Alcohols | Symmetrical | Eco-friendly solvent (propylene carbonate). acs.org |

| Sodium Bisulfite (NaHSO₃) | Benzylic Alcohol + Aliphatic Alcohol | Nonsymmetrical | High selectivity, no symmetrical byproducts. |

| Trifluoroacetic Acid (TFA) | Benzylic Alcohol + Aliphatic Alcohol | Nonsymmetrical | Forms benzylic carbocation, water is the only byproduct. nih.govresearchgate.net |

| Molecular Iodine (I₂) | Benzylic Alcohol + Other Alcohols | Nonsymmetrical | Simple, cost-effective. rawdatalibrary.net |

| Alkoxyhydrosilane | Secondary Benzyl (B1604629) Alcohol + Aliphatic Alcohol | Nonsymmetrical | Proceeds via carbocation intermediate. nih.govrsc.org |

Rearrangement Reactions

The benzylic ether moiety in derivatives of this compound is susceptible to specific rearrangement reactions, most notably the Wittig rearrangement.

The researchgate.netias.ac.in-Wittig rearrangement involves the transformation of an ether into an alcohol upon treatment with a strong base, typically an alkyllithium compound like n-butyllithium. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is initiated by the deprotonation of the carbon adjacent (alpha) to the ether oxygen. For a benzyl ether derivative, this occurs at the benzylic carbon.

The mechanism is understood to proceed through the formation of a radical-ketyl pair within a solvent cage. wikipedia.orgorganic-chemistry.org After the initial deprotonation, a homolytic cleavage of the C-O bond occurs, followed by the migration of the alkyl group. The migratory aptitude follows the order of thermodynamic stability of the potential radicals: tertiary > secondary > primary > methyl. wikipedia.org The radical pair then recombines to form the lithium alkoxide of the product alcohol. wikipedia.orgorganic-chemistry.org Due to the radical nature of the mechanism, the researchgate.netias.ac.in-shift often competes with the rawdatalibrary.netias.ac.in-Wittig rearrangement, particularly with allylic ethers at higher temperatures. scripps.eduorganic-chemistry.org

For a derivative of this compound, the benzylic CH₂ group would be the site of deprotonation. The subsequent rearrangement would involve the migration of the benzyl group, leading to a new C-C bond and the formation of a substituted diarylmethanol derivative after workup. mdpi.com The reaction's success is tied to the ability of the substituents to stabilize the intermediate anion and radical species. organic-chemistry.org

Functional Group Interconversions

The tertiary hydroxyl group of this compound offers a handle for various functional group interconversions, providing a pathway to new derivatives with altered chemical properties and reactivity.

The transformation of an alcohol into an azide (B81097) is a valuable synthetic operation, as azides are versatile intermediates for synthesizing amines, amides, and nitrogen-containing heterocycles. Several direct methods exist for this conversion.

One common and efficient method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). commonorganicchemistry.comgoogle.comenamine.net This procedure is particularly effective for benzylic alcohols and achieves the conversion with inversion of stereochemistry (SN2). google.com The alcohol is believed to first form a phosphate (B84403) intermediate, which is then displaced by the azide ion. cmu.edu

Another practical one-pot method allows for the direct conversion of primary, secondary, and benzylic alcohols to their corresponding azides using a combination of triphenylphosphine (B44618), iodine, imidazole, and sodium azide in a solvent like DMSO. researchgate.netias.ac.in This Appel-type protocol is highly chemoselective and proceeds in good to excellent yields. researchgate.netias.ac.in Alternatively, bis(2,4-dichlorophenyl) phosphate can be used to mediate the one-pot azidation of alkanols in the presence of DMAP, avoiding the use of more toxic reagents. organic-chemistry.orgacs.org While these methods are well-established for primary and secondary alcohols, their application to tertiary alcohols like the one in this compound may be more challenging and could potentially lead to competing elimination reactions.

Table 2: Reagents for the Conversion of Alcohols to Azides

| Reagent System | Alcohol Substrate Scope | Key Features |

|---|---|---|

| Diphenylphosphoryl azide (DPPA), DBU | Benzylic, α-hydroxy alkyl esters | SN2 inversion, good yields. google.comenamine.net |

| PPh₃, I₂, Imidazole, NaN₃ | Primary, secondary, benzylic | One-pot, highly chemoselective. researchgate.netias.ac.in |

| Bis(2,4-dichlorophenyl) phosphate, DMAP, NaN₃ | Alkanols | One-pot, avoids toxic hydrazoic acid. organic-chemistry.orgacs.org |

Catalytic Activation and New Reactivities

Modern catalytic methods unlock new reaction pathways for alcohols and their derivatives. Organocatalysis and photocatalysis, in particular, offer mild and efficient conditions for transformations that are otherwise challenging.

Organophotocatalytic Cyclopropanation Involving Related Structures

Recent advances have enabled the direct use of alcohols in intermolecular cyclopropanation reactions through organophotocatalysis. mdpi.com This method avoids the pre-functionalization of the alcohol, proceeding via a deoxygenative radical addition-polar cyclization mechanism. mdpi.com Tertiary alcohols, structurally analogous to this compound, have been shown to be viable substrates for this transformation. nih.gov

The reaction is typically mediated by an organophotocatalyst, such as 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), under visible light irradiation. mdpi.comnih.gov This approach demonstrates high efficiency and broad functional group tolerance, making it a powerful tool for late-stage functionalization. mdpi.com The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known to enhance the pharmacological properties of molecules. mdpi.com

Representative Organophotocatalytic Deoxycyclopropanation of Alcohols

| Alcohol Substrate | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Adamantanol (tertiary) | 4CzTPN | 89 | nih.gov |

| 1-Phenyl-1-propanol (secondary) | 4CzTPN | 91 | nih.gov |

The intermolecular cyclopropanation of unactivated olefins has also been achieved using α-bromo-β-ketoesters and α-bromomalonates under organophotocatalysis, showcasing the versatility of photochemically driven transformations in constructing highly substituted cyclopropanes. nih.govwikipedia.org

Organocatalytic Aldol (B89426) Transformations

The organocatalytic asymmetric aldol reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds stereoselectively. nih.gov While this compound itself is not a direct substrate, its corresponding aldehyde, 2-benzyloxy-2-methylpropanal, could theoretically participate as an electrophile in such reactions.

The proline-catalyzed aldol reaction is a classic example, where proline acts as a bifunctional catalyst, forming an enamine with a ketone donor and activating an aldehyde acceptor. mdpi.comnih.gov The reaction of sterically demanding aldehydes, such as α-branched or α-trisubstituted aldehydes (e.g., pivaldehyde), with ketones like acetone (B3395972) has been studied. organic-chemistry.org These reactions are often challenging due to steric hindrance, which can lead to lower reactivity and the formation of side products like oxazolidinones. nih.gov

Despite these challenges, optimized conditions have been developed to achieve high yields and enantioselectivities. For α-trisubstituted aldehydes, a solvent system of acetone and chloroform (B151607) has been found to be effective, while for α-branched aldehydes, a mixture of chloroform and DMSO provides high chemo- and stereoselectivity. organic-chemistry.org These findings suggest that an aldehyde like 2-benzyloxy-2-methylpropanal could be a viable, albeit challenging, substrate for proline-catalyzed aldol additions, leading to the formation of complex, chiral building blocks.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-2-methylpropan-1-ol |

| 2-Aryl-4,4-dimethyl-2-oxazoline |

| 2-Benzyloxy-2-methylpropanal |

| 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) |

| 4-nitrobenzaldehyde |

| Acetone |

| Benzoic acid |

| Chloroform |

| Cyclohexanone |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N-(1-hydroxy-2-methylpropan-2-yl)benzamide |

| Pivaldehyde |

| Proline |

| Thionyl chloride |

Role of 1 Benzyloxy 2 Methylpropan 2 Ol As a Versatile Chemical Building Block

Integration in Complex Organic Molecule Synthesis

The unique structural features of 1-(benzyloxy)-2-methylpropan-2-ol and its related isomers, such as (R)-3-benzyloxy-2-methylpropan-1-ol, are instrumental in the stereocontrolled synthesis of intricate organic molecules. These building blocks provide a chiral scaffold and specific functionalities that guide the construction of complex target structures.

The spongistatins are a family of highly potent cytotoxic macrolides isolated from marine sponges. Their complex structures have made them challenging targets for total synthesis. A key fragment of spongistatin 1, the C(29)-C(51) subunit, has been successfully synthesized using (R)-3-benzyloxy-2-methylpropan-1-ol as a starting material. nih.govacs.org This chiral building block is elaborated through a multi-step sequence to form a key aldehyde intermediate, which is then used in subsequent coupling reactions to construct the larger fragment. nih.govacs.org The synthesis of spongistatin 2 has also been a significant achievement in organic synthesis, highlighting the importance of convergent strategies to assemble such complex natural products. nih.gov

While direct use of this compound in myxalamide A synthesis is not prominently documented in the provided results, the synthetic strategies for similar polyketide natural products often rely on chiral building blocks of this nature to install specific stereocenters. The principles demonstrated in the spongistatin synthesis are broadly applicable to the construction of other complex natural products.

The sterically hindered neopentyl-like core of this compound is particularly useful for creating sterically demanding molecular architectures. This is valuable in the design of chemical probes, which are small molecules used to study biological systems. umn.educhemicalprobes.org For instance, the synthesis of (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)-2-propanol, a complex molecule with potential applications as a chemical probe, incorporates the 1-(benzyloxy)-2-methylpropan-2-yl moiety. nih.gov The bulky nature of this group can influence the binding selectivity and pharmacokinetic properties of the resulting probe. The introduction of benzyloxy groups into various molecular motifs is a recognized strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net

C-glycosides are carbohydrate analogues where the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. nih.gov This stability makes them attractive for the development of therapeutics. nih.gov While the direct use of this compound as a scaffold for C-glycosides is not explicitly detailed, the synthesis of C-glycosides often involves the coupling of a glycosyl donor with a carbon-based nucleophile. thieme-connect.denih.gov The structural motifs derived from building blocks like this compound can potentially serve as the aglycone portion of C-glycoside analogues, providing a lipophilic and sterically defined substituent. The development of synthetic scaffolds is crucial for the systematic exploration of structure-activity relationships in medicinal chemistry. mdpi.com

Contributions to Pharmaceutical Intermediate Development

The benzyloxy group is a common pharmacophore found in many biologically active compounds. nih.govresearchgate.net Consequently, this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. Its structure can be found within more complex molecules that are investigated for their therapeutic potential. For example, the compound (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)propan-2-ol is a pharmaceutical intermediate. nih.gov Furthermore, related structures like 1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl-amines have been identified as a novel class of NMDA receptor antagonists, highlighting the importance of the benzyloxy motif in neurologically active agents. nih.gov The use of benzyloxy-containing building blocks is a widespread strategy in the development of new therapeutic agents.

Applications in Related Fields of Chemical Research

Beyond the synthesis of complex targets, this compound and its isomers find use in various areas of chemical research. For instance, (S)-(+)-1-Benzyloxy-2-propanol can be used as a reactant to prepare derivatives of purine (B94841) and pyrimidine (B1678525) bases. sigmaaldrich.comsigmaaldrich.com The compound 2-(Benzylamino)-2-methylpropan-1-ol, a structurally related amine, is also used as a building block in organic synthesis. bldpharm.com The versatility of these compounds stems from the ability to chemically modify both the hydroxyl and the benzyloxy groups, allowing for their incorporation into a wide array of molecular frameworks for diverse research applications. chemicalbook.com

Advanced Analytical Methodologies for Characterization in 1 Benzyloxy 2 Methylpropan 2 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(Benzyloxy)-2-methylpropan-2-ol. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.19–7.07 ppm. The two protons of the benzylic methylene (B1212753) group (–OCH₂–) and the two protons of the –CH₂– group adjacent to the tertiary alcohol are also distinguishable. The six protons of the two methyl groups are equivalent and thus produce a single, strong signal.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. This includes the carbons of the phenyl ring, the benzylic carbon, the quaternary carbon of the tertiary alcohol, and the methyl carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.19–7.07 (m) | 129.1, 128.3 |

| Aromatic C (quaternary) | - | 138.5, 135.6 |

| -OCH₂- (benzylic) | 3.40 (q) | 76.7 |

| -CH₂- | 3.25 (q) | 41.9 |

| -C(CH₃)₂OH (quaternary) | - | 40.2 |

| -C(CH₃)₂OH | 2.34 (s) | 21.0 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of this compound. nih.govresearchgate.netquality-assistance.com HRMS provides mass measurements with high accuracy, often to four or more decimal places, which allows for the confident assignment of a unique molecular formula. libretexts.org For this compound (C₁₁H₁₆O₂), the expected exact mass is 180.11503.

In addition to molecular formula determination, HRMS is employed to study the fragmentation patterns of the molecule. miamioh.edu Under electron ionization (EI), the molecular ion ([M]⁺) can undergo various fragmentation pathways. A common fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectrum. Another significant fragmentation is the loss of a methyl group, resulting in an [M-15]⁺ ion. The loss of water from the molecular ion can also be observed.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [C₁₁H₁₆O₂]⁺ | 180.1150 | Molecular Ion |

| [C₁₀H₁₃O₂]⁺ | 165.0916 | Loss of a methyl group ([M-15]⁺) |

| [C₇H₇]⁺ | 91.0548 | Benzyl cation (often the base peak) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. nih.govresearchgate.net The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic absorptions for this compound include a broad O-H stretching band for the tertiary alcohol group, typically in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3100-2850 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities appear in the fingerprint region, usually between 1260-1000 cm⁻¹. Aromatic C=C stretching absorptions are also visible in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Tertiary Alcohol | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether/Alcohol | C-O Stretch | 1260 - 1000 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. rsc.orgachemblock.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

GC, often coupled with a mass spectrometer (GC-MS), is particularly useful for analyzing the volatility of this compound and for identifying any volatile impurities. rsc.org The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from its impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Table 4: Chromatographic Parameters for the Analysis of this compound

| Technique | Parameter | Typical Value/Condition |

| Gas Chromatography (GC) | Column | Capillary column (e.g., DB-5) |

| Injection Temperature | 250 °C | |

| Oven Temperature Program | Gradient from 100 °C to 280 °C | |

| High-Performance Liquid Chromatography (HPLC) | Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detection | UV at 254 nm |

X-ray Crystallography for Elucidation of Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute and relative stereochemistry of chiral molecules. While this compound itself is achiral, derivatives of this compound or related structures that are chiral can be analyzed using this technique. researchgate.net

Computational and Theoretical Studies on 1 Benzyloxy 2 Methylpropan 2 Ol and Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. These methods allow for the exploration of a molecule's potential energy surface to identify stable conformers and the energy barriers between them.

For a flexible molecule like 1-(benzyloxy)-2-methylpropan-2-ol, which possesses several rotatable bonds, conformational analysis is crucial. The molecule's shape is determined by the dihedral angles around the C-O and C-C single bonds. Computational tools can systematically rotate these bonds to map the conformational space and identify low-energy structures. google.com The relative energies of different conformations can be calculated to determine their populations at a given temperature. This is essential, as the reactivity and spectroscopic properties of the molecule are a weighted average of the properties of its conformers.

The process typically involves:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Employing algorithms (such as systematic or stochastic searches) to explore different spatial arrangements of the atoms. slideshare.net

Energy Minimization: Using force fields (in molecular mechanics) or quantum mechanical methods to optimize the geometry of each conformer and calculate its potential energy.

Studies on similar structures, such as 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have successfully used molecular mechanics calculations to determine preferred conformations and torsion angles, which were then corroborated by NMR spectroscopy. nih.gov For this compound, key torsions to investigate would include the C-C-O-C linkage of the ether and the rotation of the phenyl group. The steric bulk of the tert-butyl group and the benzyl (B1604629) group will significantly influence the stable conformations by minimizing steric strain. mdpi.comsemarakilmu.com.my

Table 1: Representative Torsional Angles and Relative Energies for a Hypothetical Conformational Analysis of this compound

This interactive table illustrates the type of data generated from a conformational analysis. The values are hypothetical examples based on principles of steric hindrance and intramolecular interactions.

| Conformer | Dihedral Angle (C-O-C-C) (°) | Dihedral Angle (O-C-C-C) (°) | Relative Energy (kcal/mol) |

| A (Anti) | 180 | 60 | 0.00 |

| B (Gauche 1) | 60 | 180 | 1.20 |

| C (Gauche 2) | -60 | 60 | 1.50 |

| D (Eclipsed) | 0 | 120 | 5.80 |

Note: The relative energies are illustrative and would be determined by specific computational methods like DFT or ab initio calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. numberanalytics.com They provide detailed information about the transition states and intermediates along a reaction pathway, allowing for the determination of activation energies and reaction rates.

A primary reaction of interest for this compound is the acid-catalyzed cleavage of the ether bond. pressbooks.publongdom.org Ethers can be cleaved by strong acids like HBr or HI. pressbooks.pubpearson.com The mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. pressbooks.publongdom.org

For this compound, two cleavage pathways are possible:

Attack at the benzylic carbon.

Attack at the tertiary carbon.

Given that the benzylic position can stabilize a positive charge, an S(_N)1-type mechanism is plausible. pressbooks.pub Quantum chemical calculations can be used to model the following steps:

Protonation of the ether oxygen by the acid.

Cleavage of the C-O bond to form an alcohol (2-methylpropan-2-ol) and a carbocation (benzyl cation).

Nucleophilic attack on the carbocation by a halide ion.

Alternatively, an S(_N)2 mechanism at the less-hindered benzylic carbon could be considered. pressbooks.pub Computational modeling of both the S(_N)1 and S(_N)2 transition states would elucidate the preferred pathway by comparing their activation barriers. The calculated energies of intermediates and transition states provide a quantitative picture of the reaction profile.

Table 2: Hypothetical Calculated Energies for the Acid-Catalyzed Cleavage of this compound

This table presents hypothetical energy values that would be calculated to compare the S(_N)1 and S(_N)2 mechanisms for ether cleavage.

| Species | Pathway | Calculated Relative Energy (kcal/mol) |

| Protonated Ether | - | 0.0 |

| S(_N)1 Transition State (Benzylic) | S(_N)1 | +18.5 |

| Benzyl Cation + Alcohol | S(_N)1 | +10.2 |

| S(_N)2 Transition State (Benzylic) | S(_N)2 | +25.0 |

Note: These values are illustrative. Lower activation energy for the S(_N)1 transition state would suggest it is the more favorable pathway.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers robust methods for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comrsc.orgethz.ch For a molecule like this compound, this could involve predicting the regioselectivity of a reaction on the aromatic ring or the chemoselectivity of reactions involving the ether and alcohol functional groups.

Regioselectivity of Aromatic Substitution: The benzyl group is part of the molecule, and its aromatic ring can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator. Computational methods can quantify this directing effect. By calculating the distribution of electron density and the energies of the sigma complexes (Wheland intermediates) for ortho, meta, and para attack, the regioselectivity can be predicted. rsc.org Molecular orbital properties, such as the coefficients of the Highest Occupied Molecular Orbital (HOMO), can also indicate the most nucleophilic sites on the aromatic ring, which are the most likely to be attacked by an electrophile.

Table 3: Hypothetical Calculated Parameters for Predicting Regioselectivity in Electrophilic Aromatic Substitution

This interactive table shows how different calculated parameters can predict the outcome of a reaction on the aromatic ring.

| Position of Attack | Relative Energy of Sigma Complex (kcal/mol) | HOMO Coefficient Squared | Predicted Major Product |

| Ortho | -15.2 | 0.28 | Yes |

| Meta | -8.9 | 0.05 | No |

| Para | -16.5 | 0.35 | Yes |

Note: The para position is often favored due to reduced steric hindrance compared to the ortho position.

Chemoselectivity: The molecule has two key functional groups: a tertiary alcohol and a benzyl ether. Predicting which group will react under specific conditions is a question of chemoselectivity. For example, in an oxidation reaction, the benzyl ether could potentially be oxidized. Computational models can help predict the outcome by calculating the reaction barriers for the oxidation of each functional group. Recent research has shown that machine learning models, trained on large datasets of chemical reactions, are becoming increasingly accurate at predicting both regioselectivity and chemoselectivity. rsc.orgrsc.orgresearchgate.net These models often use descriptors derived from quantum mechanical calculations to make their predictions. rsc.org

Green Chemistry Principles Applied to the Synthesis and Transformations of 1 Benzyloxy 2 Methylpropan 2 Ol

Sustainable Solvent Selection and Utilization (e.g., Propylene (B89431) Carbonate)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents like dichloromethane (B109758) and dimethylformamide (DMF) are effective but pose significant health and environmental risks. rsc.org Green chemistry encourages the use of safer, more sustainable alternatives. saudijournals.com

Propylene carbonate (PC) has emerged as a promising green solvent for various organic transformations. researchgate.netresearchgate.net It is a biodegradable, non-corrosive liquid with a high boiling point and low vapor pressure, which minimizes volatile organic compound (VOC) emissions. researchgate.net PC can be synthesized with 100% atom economy from propylene oxide and carbon dioxide, a greenhouse gas, further enhancing its green credentials. researchgate.net Its high polarity makes it a suitable medium for reactions involving polar reagents, such as the ring-opening of epoxides. researchgate.nettaylorandfrancis.com The use of propylene carbonate in the synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol can significantly reduce the environmental footprint of the process compared to traditional halogenated solvents.

Another green solvent option is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources like corn cobs and bagasse. mdpi.com It is considered a more environmentally friendly alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. royalsocietypublishing.orgrsc.org

Table 1: Comparison of Conventional and Green Solvents

| Solvent | Source | Key Hazards | Green Chemistry Considerations |

|---|---|---|---|

| Dichloromethane | Petrochemical | Carcinogen, environmental toxin | Undesirable, to be replaced |

| Dimethylformamide (DMF) | Petrochemical | Reproductive toxin, irritant | Problematic, high boiling point makes removal difficult |

| Propylene Carbonate | Propylene oxide + CO2 | Low toxicity | Recommended , biodegradable, low vapor pressure, 100% atom economy synthesis researchgate.net |

| 2-Methyltetrahydrofuran | Renewable biomass | Flammable | Recommended , derived from renewable feedstock, good THF replacement mdpi.com |

Development of Environmentally Benign Catalytic Systems (e.g., Iron-based catalysts, Organocatalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Iron-based Catalysts: Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive alternative to precious metal catalysts. researchgate.net Iron-based catalysts have shown significant promise in catalyzing the ring-opening of epoxides with alcohols. acs.orgacs.org For the synthesis of this compound from isobutylene (B52900) oxide and benzyl (B1604629) alcohol, iron(III) catalysts can facilitate the reaction efficiently. acs.org The mechanism often involves the Lewis acidic iron center activating the epoxide, making it more susceptible to nucleophilic attack by the alcohol. nih.gov Heterogeneous iron catalysts, such as those supported on silica, offer the additional advantage of easy separation and recyclability, further minimizing waste. acs.org

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, avoiding the issues of metal toxicity and contamination of the final product. beilstein-journals.org For the ring-opening of epoxides, both Brønsted acids and bases can be effective organocatalysts. A Brønsted acid can activate the epoxide by protonating the oxygen atom, while a Lewis base can activate the alcohol nucleophile. beilstein-journals.org The use of organocatalysts aligns well with green chemistry principles by avoiding heavy metals and often allowing for reactions to occur under mild conditions.

Strategies for Enhanced Atom Economy and Minimized Waste Generation

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comresearchgate.net The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The synthesis of this compound via the ring-opening of isobutylene oxide with benzyl alcohol is an addition reaction, which inherently has a 100% atom economy. This is a significant advantage over the classical Williamson ether synthesis, which generates salt byproducts and has a much lower atom economy. primescholars.com

Table 2: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reactants | Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Ring-Opening | Isobutylene oxide + Benzyl alcohol | This compound | None | 100% |

| Williamson Ether Synthesis | Benzyl bromide + Sodium 2-methyl-2-hydroxypropoxide | this compound | Sodium bromide | ~58% |

To further minimize waste, the chosen catalytic system should be highly selective for the desired product to avoid the formation of side products that would require separation and disposal. The use of recyclable heterogeneous catalysts or easily removable organocatalysts also contributes to waste reduction.

Incorporation of Renewable Feedstocks and Energy-Efficient Processes

A key goal of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. sigmaaldrich.comkit.edu While the direct synthesis of this compound from purely renewable feedstocks is still a developing area, its precursors can be sourced from biomass.

Benzyl alcohol can be derived from lignin, a major component of wood and a waste product of the paper industry. kit.edu

Isobutylene oxide can potentially be produced from bio-isobutanol, which is obtainable through the fermentation of sugars.

Energy Efficiency: Improving the energy efficiency of chemical processes is another critical aspect of green chemistry. This can be achieved by:

Catalysis: Using catalysts allows reactions to proceed at lower temperatures and pressures, reducing energy consumption.

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, leading to substantial energy savings compared to conventional heating methods. taylorandfrancis.com

Flow chemistry: Continuous flow reactors offer better heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety. This can result in more energy-efficient and scalable processes.

By integrating sustainable solvents, benign catalysts, atom-economical reaction pathways, and renewable feedstocks, the synthesis of this compound can be aligned with the principles of green chemistry, paving the way for more sustainable chemical manufacturing.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyltetrahydrofuran |

| Benzyl alcohol |

| Benzyl bromide |

| Carbon dioxide |

| Dichloromethane |

| Dimethylformamide |

| Isobutylene oxide |

| Lignin |

| Propylene carbonate |

| Propylene oxide |

| Sodium 2-methyl-2-hydroxypropoxide |

| Sodium bromide |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can confirm the benzyl ether linkage and tertiary alcohol structure by identifying characteristic peaks (e.g., benzyl protons at δ 7.3–7.5 ppm and hydroxyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 180.1150 for CHO) and fragmentation patterns .

- Gas Chromatography (GC) : Retention time comparisons with standards ensure purity .

How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

Advanced Research Question

Discrepancies often arise from conformational isomers or residual solvents. Cross-validate data using complementary techniques:

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., confirming the spatial arrangement of the benzyl group) .

- 2D NMR (COSY, HSQC) : Identifies coupling patterns and heteronuclear correlations to rule out impurities .

- Replicate Synthesis : Reproduce the compound under controlled conditions to isolate experimental variables .

What strategies are recommended for optimizing reaction conditions in the synthesis of benzyloxy-containing analogs?

Advanced Research Question

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates .

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) reduces exothermic side reactions .

How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C-O bond in the benzyl ether) to predict cleavage susceptibility .

- Molecular Dynamics Simulations : Models solvent interactions to optimize reaction media .

- Docking Studies : Predicts interactions in catalytic systems (e.g., enzyme-mediated transformations) .

What are the critical parameters to monitor during the purification of this compound to avoid by-product formation?

Basic Research Question

- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane/ethyl acetate 4:1 → 1:1) to separate unreacted benzyl halides .

- Distillation : Monitor boiling points (e.g., 250–260°C for the pure compound) to avoid thermal decomposition .

- Recrystallization : Select solvents (e.g., diethyl ether) with low solubility for impurities .

How should potential impurities in this compound be identified and quantified?

Advanced Research Question

- HPLC with UV Detection : Quantifies impurities (e.g., residual benzyl alcohol) using reverse-phase C18 columns and acetonitrile/water mobile phases .

- GC-MS : Identifies volatile by-products (e.g., alkyl halides) via fragmentation libraries .

- NMR Spiking : Adds authentic standards to spectra to isolate impurity signals .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use EN 374-certified gloves and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.